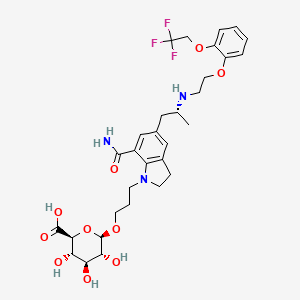

Silodosin-beta,D-glucuronide

Vue d'ensemble

Description

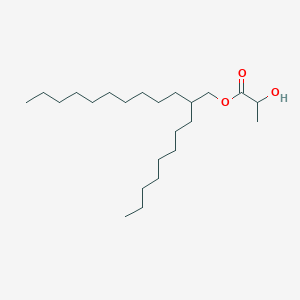

Silodosin-beta,D-glucuronide is an active metabolite of the alpha-1A adrenergic receptor antagonist silodosin . It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 .

Synthesis Analysis

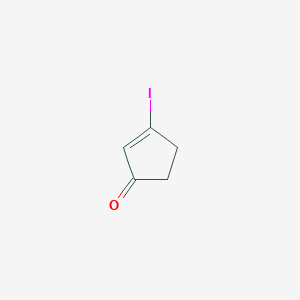

The chemical synthesis of Silodosin-beta,D-glucuronide involves a key synthetic step, the incorporation of a glucuronosyl unit onto silodosin . This process invariably led to either an undesired orthoester or a complex mixture under an array of standard glycosylation conditions . Success was eventually achieved by using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate (PTFA) as a donor in combination with a procedure of sequential addition of TMSOTf .Molecular Structure Analysis

The molecular formula of Silodosin-beta,D-glucuronide is C31H39F3N3NaO10 . Its molecular weight is 693.64000 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Silodosin-beta,D-glucuronide are complex and involve multiple steps . The process includes the incorporation of a glucuronosyl unit onto silodosin, which can lead to either an undesired orthoester or a complex mixture under standard glycosylation conditions .Applications De Recherche Scientifique

- Silodosin-beta, D-glucuronide is a major metabolite of silodosin, an α1A-adrenoceptor antagonist used for treating benign prostatic hyperplasia (BPH) .

Pharmacokinetics and Metabolism

Analytical Methods Development

Mécanisme D'action

Target of Action

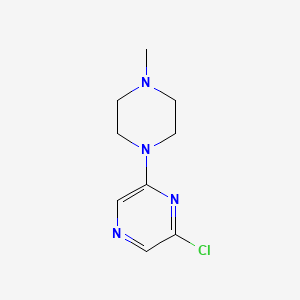

Silodosin-beta,D-glucuronide is an active metabolite of the drug Silodosin . The primary target of Silodosin-beta,D-glucuronide is the α1A-adrenergic receptor (α1A-AR) . This receptor regulates smooth muscle tone in the bladder neck, prostate, and prostatic urethra .

Mode of Action

Silodosin-beta,D-glucuronide, like its parent compound Silodosin, acts as a selective antagonist for the α1A-adrenergic receptor . It binds to the α1A subtype with high affinity . By binding to these receptors, it inhibits the action of norepinephrine and epinephrine, leading to the relaxation of smooth muscle in the lower urinary tract .

Biochemical Pathways

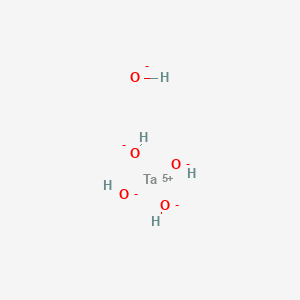

The formation of Silodosin-beta,D-glucuronide from Silodosin is mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This process is a part of the glucuronidation pathway, a major phase II metabolic pathway in the body. The glucuronidation process makes the compound more water-soluble, facilitating its excretion from the body .

Pharmacokinetics

The pharmacokinetics of Silodosin-beta,D-glucuronide are closely tied to those of its parent compound, Silodosin . Silodosin is orally active, and its bioavailability is around 32% . It is metabolized in the liver, primarily through glucuronidation mediated by UGT2B7 to form Silodosin-beta,D-glucuronide . The elimination half-life of Silodosin is approximately 13.3 ± 8.07 hours .

Result of Action

The action of Silodosin-beta,D-glucuronide results in the relaxation of smooth muscle in the lower urinary tract . This leads to an improvement in urinary symptoms and alleviation of bladder outlet obstruction . These effects are beneficial in the treatment of symptoms associated with benign prostatic hyperplasia (BPH) .

Action Environment

The action of Silodosin-beta,D-glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce UGT2B7 could potentially affect the formation of Silodosin-beta,D-glucuronide from Silodosin . Additionally, factors such as the patient’s age, liver function, and renal function could also influence the drug’s pharmacokinetics and overall efficacy .

Orientations Futures

The future directions of Silodosin-beta,D-glucuronide research could involve further pharmacokinetic studies, as the developed assay method has been successfully applied to a pharmacokinetic study in humans . Additionally, Silodosin, the parent compound of Silodosin-beta,D-glucuronide, has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials , suggesting potential future directions for Silodosin-beta,D-glucuronide.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZSAUNNNUTBDH-UPUDQGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40F3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silodosin-beta,D-glucuronide | |

CAS RN |

879396-70-0 | |

| Record name | KMD-3213G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879396700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KMD-3213G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Q978167Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

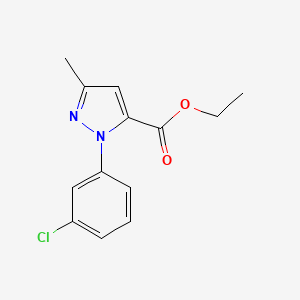

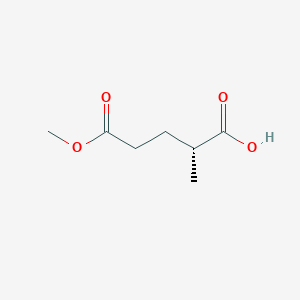

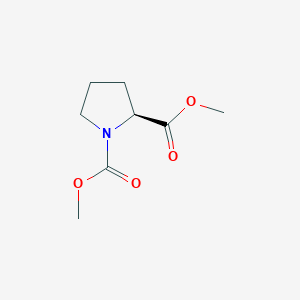

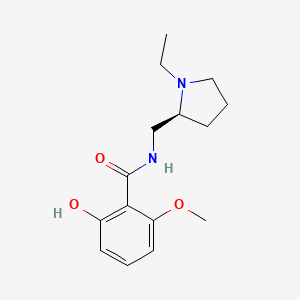

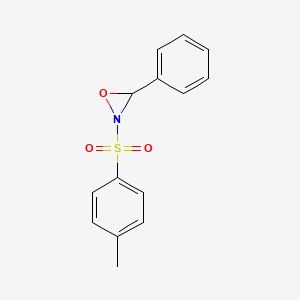

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

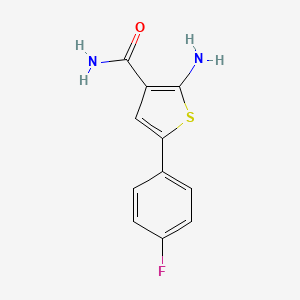

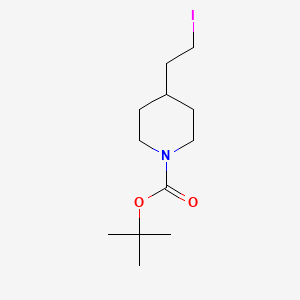

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)